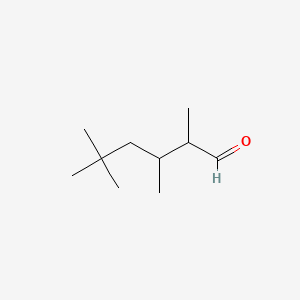
2,3,5,5-Tetramethylhexanal
Cat. No. B8736681
Key on ui cas rn:
68391-29-7
M. Wt: 156.26 g/mol
InChI Key: COJYJCJUBHUSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05665696
Procedure details


235 g of the propenal from Example 71 (1.48 moles) were hydrogenated on a Parr shaker with 2.5 g of 5% Pd on carbon. The resulting propanal, 231.8 g, was distilled to afford 221.7 g of purified product (96% yield). BP 59° C./5 mmHg; 1H-NMR (300 MHz), spectra consistent with assigned structures; 13C-NMR (75 MHz), spectra consistent with assigned structures; IR (Neat), 2980, 2700, 1730, 1480, 1370; MS (m/e), 141 (M+ -15), 123, 98, 83, 57 (Base);


Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[C:2]([CH:5]([CH3:11])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH:3]=[O:4]>[Pd]>[CH3:1][CH:2]([CH:5]([CH3:11])[CH2:6][C:7]([CH3:8])([CH3:10])[CH3:9])[CH:3]=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
235 g
|
|
Type
|
reactant
|
|
Smiles
|
C=C(C=O)C(CC(C)(C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting propanal, 231.8 g, was distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C=O)C(CC(C)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 221.7 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
